3,5-Diisopropylphenol

描述

Historical Context of Phenolic Compounds in Organic Chemistry

The study of phenolic compounds is deeply rooted in the history of organic chemistry, initially gaining recognition for their roles in plant pigmentation and defense mechanisms. numberanalytics.com Phenols are a class of organic compounds defined by a hydroxyl (—OH) group directly attached to an aromatic ring. britannica.com The simplest member of this family is phenol (B47542) (C₆H₅OH) itself, also known as carbolic acid. britannica.com Historically, phenols were among the first antiseptics used in surgery; in 1865, British surgeon Joseph Lister utilized phenol to sterilize his operating field, dramatically reducing mortality rates. britannica.com Beyond their early medical applications, phenols became crucial industrial precursors for a vast array of materials, including plastics, explosives like picric acid, and pharmaceuticals such as aspirin. britannica.comwikipedia.org The enhanced acidity of phenols compared to aliphatic alcohols is a key characteristic that has been studied extensively, influencing their reactivity and utility in synthesis. britannica.com

Structural Classification of Isopropylphenols and Related Aromatic Systems

Isopropylphenols are a subgroup of phenols characterized by the presence of one or more isopropyl groups attached to the phenol ring. Their classification is based on the relative positions of the hydroxyl and isopropyl groups on the aromatic ring. For instance, there are ortho-, meta-, and para-isopropylphenols (2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol, respectively). nih.govebi.ac.uknih.gov

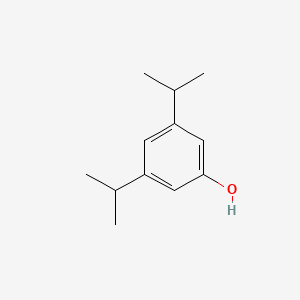

3,5-Diisopropylphenol (B123419) belongs to the class of di-substituted phenols, specifically with two isopropyl groups located at the meta-positions relative to the hydroxyl group. This substitution pattern significantly influences the molecule's steric and electronic properties. Related aromatic systems include other dialkylated phenols, such as the isomers 2,4-diisopropylphenol (B134422), 2,5-diisopropylphenol, and 2,6-diisopropylphenol (Propofol), as well as more complex phenolic structures. sigmaaldrich.comsmolecule.comresearchgate.net The parent hydrocarbon for these compounds is cumene (B47948) (isopropylbenzene). hmdb.ca

Research Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical research lies primarily in its role as a specialized intermediate and building block in organic synthesis. It serves as a reactant in the preparation of more complex molecules. lookchem.com For example, it is used in the synthesis of tyrosine analogues of endomorphin-2, which are potent μ-opioid receptor ligands. lookchem.com The specific arrangement of the bulky isopropyl groups in the 3 and 5 positions provides a unique steric environment around the phenolic hydroxyl group and the aromatic ring, which can be exploited to direct the regioselectivity of further chemical transformations. Its synthesis from 1,3,5-triisopropyl benzene (B151609) has also been a subject of study. google.com

Structure

3D Structure

属性

IUPAC Name |

3,5-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOQJBLGFMMRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073453 | |

| Record name | Phenol, 3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26886-05-5, 3374-41-2 | |

| Record name | 3,5-Bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26886-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026886055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35JD906HZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 3,5 Diisopropylphenol

Classical Approaches for Phenol (B47542) Alkylation

Traditional methods for the alkylation of phenols have been extensively studied. However, the synthesis of 3,5-diisopropylphenol (B123419) presents unique challenges due to the inherent reactivity of the phenol ring.

Friedel-Crafts Alkylation Strategies for meta-Substitution

The Friedel-Crafts alkylation is a fundamental reaction for attaching alkyl groups to an aromatic ring, typically employing a Lewis acid catalyst. rsc.org In the case of phenol, the hydroxyl group is a strong activating and ortho-, para-directing group. This electronic influence makes direct Friedel-Crafts alkylation to achieve meta-substitution exceedingly difficult. The lone pairs on the oxygen atom increase the electron density at the ortho and para positions, making them the primary sites for electrophilic attack.

Furthermore, the phenol's hydroxyl group can coordinate with the Lewis acid catalyst, which can deactivate the ring or lead to undesired side reactions. nih.gov Consequently, direct isopropylation of phenol under classical Friedel-Crafts conditions predominantly yields a mixture of 2-isopropylphenol, 4-isopropylphenol, 2,4-diisopropylphenol (B134422), 2,6-diisopropylphenol, and polyalkylated products, with negligible formation of the 3,5-disubstituted isomer.

An alternative classical approach to circumvent the directing issues of the hydroxyl group begins with a non-phenolic starting material. One such method involves the alkylation of benzene (B151609) with an excess of an alkylating agent in the presence of a catalyst like aluminum chloride to produce 1,3,5-trialkylated benzenes. google.com For the synthesis of this compound, 1,3,5-triisopropylbenzene (B165165) is a convenient starting reactant. google.com This can then be converted to the target phenol through subsequent oxidation and rearrangement reactions. google.com

Limitations of Traditional Synthetic Pathways for this compound

The traditional synthetic routes to this compound are hampered by several significant limitations:

Lack of Regioselectivity: As established, the primary limitation of direct phenol alkylation is the inherent ortho- and para-directing nature of the hydroxyl group, which prevents the formation of the meta-substituted product. rsc.orggoogle.com

Formation of Complex Mixtures: Friedel-Crafts alkylation often leads to polyalkylation, where more than the desired number of alkyl groups are added to the aromatic ring. This results in a complex mixture of products that are often difficult and costly to separate.

Harsh Reaction Conditions: These reactions often require strong Lewis or Brønsted acid catalysts and sometimes elevated temperatures, which can lead to side reactions, catalyst decomposition, and the formation of unwanted byproducts. rsc.org

These limitations have driven the development of more sophisticated and efficient synthetic strategies.

Advanced Synthetic Strategies for this compound

To address the shortcomings of classical methods, modern synthetic chemistry offers several advanced strategies that provide greater control over regioselectivity and reaction efficiency.

Stereoselective and Regioselective Synthesis of this compound

Achieving regioselective synthesis of 3,5-disubstituted phenols requires strategies that can override the natural directing effects of the hydroxyl group. One approach involves the use of protecting groups on the phenolic hydroxyl. A bulky protecting group can sterically hinder the ortho positions, potentially favoring meta-substitution, although para-substitution often remains a competitive pathway.

More advanced methods focus on C-H functionalization, which can be directed by specific catalysts or directing groups. While not yet widely reported specifically for this compound, meta-selective C-H arylation of phenols has been achieved using bismuth(V)-mediated electrophilic arylation followed by an aryl migration and rearomatization, a process that proceeds through a phenonium ion intermediate. nih.gov

The use of shape-selective catalysts, such as zeolites, presents another promising avenue. researchgate.neteuropa.eu Zeolites possess microporous structures with channels and cavities of molecular dimensions, which can impose steric constraints on the transition states of a reaction, thereby favoring the formation of specific isomers. europa.euutwente.nl For instance, zeolites with appropriate pore sizes could potentially favor the formation of the less sterically hindered this compound over its ortho-substituted counterparts. While successfully applied in the selective synthesis of other phenol isomers, extensive research is needed to optimize this approach for this compound.

| Strategy | Description | Potential Advantage for this compound Synthesis |

| Protecting Group-Controlled Synthesis | The phenolic hydroxyl group is protected with a bulky group to sterically hinder the ortho positions, potentially directing incoming electrophiles to the meta positions. | Could improve meta-selectivity by blocking the more reactive ortho sites. |

| Directed C-H Functionalization | Utilizes directing groups or specialized catalysts to activate and functionalize specific C-H bonds, including those at the meta position. | Offers a direct route to meta-functionalization, overcoming the inherent electronic biases of the phenol ring. |

| Shape-Selective Catalysis | Employs catalysts with defined pore structures, such as zeolites, to sterically control the reaction and favor the formation of specific isomers. | Could selectively produce this compound by sterically disfavoring the formation of larger ortho-substituted isomers within the catalyst's pores. |

This table provides a conceptual overview of advanced regioselective strategies.

Continuous Flow Chemistry for this compound Precursors

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. oregonstate.edu This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

While a direct continuous flow synthesis of this compound is not prominently documented, the synthesis of its precursors is a viable application. For example, the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, a potential precursor that could be decarboxylated to this compound, can be adapted to a flow process. The synthesis of the related compound, propofol (B549288) (2,6-diisopropylphenol), has been successfully demonstrated in a two-step continuous flow process involving a double Friedel-Crafts alkylation followed by decarboxylation. researchgate.net A similar approach could be envisioned for this compound, starting with a suitably substituted benzoic acid derivative.

The key advantages of using flow chemistry for precursor synthesis include precise control over reaction temperature, pressure, and residence time, which can lead to higher yields and purities. oregonstate.edu The small reactor volumes inherent to flow systems also minimize the risks associated with handling hazardous reagents and exothermic reactions.

Chemoenzymatic Synthetic Routes for Isopropylated Phenols

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.gov Enzymes, such as lipases, peroxidases, and monooxygenases, can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.govnih.govnih.gov

In the context of isopropylated phenols, enzymes could be employed in several ways. For instance, lipases have been used for the chemo-selective esterification of phenolic compounds with fatty acids to produce novel hybrid molecules. mdpi.com While this is not a direct synthesis of the phenol itself, it demonstrates the compatibility of enzymes with substituted phenols.

More direct applications could involve the use of enzymes for the oxidative dearomatization of phenolic compounds to create intermediates that can be further functionalized. nih.gov For example, flavin-dependent monooxygenases have been shown to hydroxylate resorcinol (B1680541) substrates at specific positions. nih.gov While specific enzymes for the direct isopropylation of phenols at the meta positions are not yet established, the field of enzyme engineering holds promise for developing biocatalysts with tailored specificities. A chemoenzymatic approach could involve an initial enzymatic transformation to create a key intermediate with the correct substitution pattern, followed by chemical steps to complete the synthesis of this compound. This strategy could offer a greener and more selective alternative to purely chemical methods.

Isolation and Purification Techniques in this compound Synthesis

The successful synthesis of this compound relies heavily on effective isolation and purification techniques to remove byproducts, unreacted starting materials, and intermediates. The purity of the final product is critical, and various methods are employed to achieve the desired specifications. These methods often target not only the final compound but also key intermediates in the synthetic route.

A common strategy involves the purification of the precursor, 1,3,5-triisopropylbenzene di-hydroperoxide. This intermediate can be separated from the corresponding tri-hydroperoxide by extraction with toluene (B28343) at elevated temperatures (e.g., 60°C), where the di-hydroperoxide is soluble. google.com Subsequent chilling of the toluene extract facilitates the crystallization of the di-hydroperoxide. google.com For complete purification, recrystallization from solvents such as ethyl acetate (B1210297) and acetone (B3395972) can be performed until a constant melting point is achieved. google.com

Following the rearrangement of the hydroperoxide intermediate, the crude this compound is typically recovered from the reaction mixture. An initial separation can be achieved through a series of extraction and neutralization steps. For instance, the reaction mixture can be made alkaline, and the non-phenolic components, such as unreacted 1,3,5-triisopropylbenzene, can be removed by steam distillation. google.com The remaining alkaline solution is then neutralized, and the this compound is extracted using an organic solvent like diethyl ether. google.com After the removal of the ether, the crude product is obtained. google.com

The final purification of this compound is often accomplished through distillation. google.com Specifically, fractional distillation under vacuum is an effective method for obtaining high-purity this compound, yielding a product with a sharp freezing point. google.com

In synthetic routes that proceed via the carboxylation of 2,6-diisopropylphenol to form 4-hydroxy-3,5-diisopropylbenzoic acid as an intermediate, the purification of this acid is paramount to prevent the formation of impurities in the final decarboxylation step. googleapis.com A multi-step washing procedure has been developed for this purpose. This includes washing with toluene at a basic pH to remove ether impurities, followed by hot water washes to eliminate dimer impurities, and finally, washing with a methanol-water mixture to remove monoalkylated species. googleapis.com Another approach involves quenching the reaction mixture in a toluene-water system, concentrating the organic phase, and then precipitating the 4-hydroxy-3,5-diisopropylbenzoic acid by dissolving the residue in methanol (B129727) and adding water. quickcompany.in A subsequent slurry wash in a non-polar solvent like cyclohexane (B81311) can further enhance purity. quickcompany.in

For general purification of phenolic compounds, flash chromatography over silica (B1680970) gel is a standard laboratory technique that can be applied. researchgate.net While direct alkylation of phenol can lead to a mixture of isomers, including 2,4-diisopropylphenol and 2,5-diisopropylphenol, the purification of the target isomer often relies on the differences in physical properties. nih.gov Although detailed for the 2,6-isomer, low-temperature crystallization, with or without a non-polar solvent like hexane (B92381) or petrol ether, is a viable technique for separating phenolic isomers. google.com

The table below summarizes the various techniques used for the isolation and purification of this compound and its key synthetic intermediate.

Table 1: Summary of Isolation and Purification Techniques

| Compound | Technique | Description | Source(s) |

|---|---|---|---|

| 1,3,5-Triisopropylbenzene di-hydroperoxide | Extraction | The di-hydroperoxide is extracted from a mixture using toluene at 60°C, leaving the tri-hydroperoxide undissolved. | google.com |

| Crystallization | The purified di-hydroperoxide is obtained by chilling the toluene extract or by recrystallization from ethyl acetate and acetone. | google.com | |

| This compound (Crude) | Steam Distillation | After making the reaction mixture alkaline, unreacted starting materials are removed via steam distillation. | google.com |

| Solvent Extraction | The product is extracted from the neutralized aqueous solution using diethyl ether. | google.com | |

| Distillation | The crude product is recovered by distilling off the extraction solvent. | google.com | |

| This compound (Final) | Fractional Vacuum Distillation | High-purity product is obtained by fractional distillation under reduced pressure. | google.com |

| 4-Hydroxy-3,5-diisopropylbenzoic Acid | Solvent Washing | A sequence of washes with toluene (basic pH), hot water, and methanol-water is used to remove various impurities. | googleapis.com |

| Precipitation | The acid is precipitated from a methanol solution by the addition of water, followed by a slurry wash with cyclohexane. | quickcompany.in | |

| General Phenolic Compounds | Flash Chromatography | Purification is performed on a silica gel column. | researchgate.net |

| Low-Temperature Crystallization | Isomers are separated by crystallization at temperatures between -25°C and +18°C, sometimes with a non-polar solvent. | google.com |

Chemical Transformations and Derivatization Studies of 3,5 Diisopropylphenol

Reactions Involving the Hydroxyl Group of 3,5-Diisopropylphenol (B123419)

The hydroxyl group of this compound is a key site for chemical modifications, primarily through esterification and etherification reactions. These transformations are fundamental in altering the compound's physical and chemical characteristics.

Esterification: This process involves the reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acyl halides or anhydrides, to form esters. google.com This reaction is typically catalyzed by an acid and often requires heat to proceed at a reasonable rate. scienceready.com.au For instance, this compound can be reacted with phosphorus oxychloride to yield the corresponding phosphate (B84403) ester. google.com The formation of esters can significantly modify the solubility and biological activity of the parent phenol (B47542).

Etherification: Ether derivatives of this compound are synthesized by reacting the phenol with alkylating agents, such as alkyl halides or sulfates, in the presence of a base. google.com The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent. This reaction is a common strategy to introduce different alkyl or aryl groups to the phenolic oxygen, thereby altering the steric and electronic properties of the molecule. molaid.com

Electrophilic Aromatic Substitution Reactions on this compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and isopropyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a carbocation intermediate, which is then stabilized by resonance. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved by treating this compound with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq The electrophile in this reaction is the nitronium ion (NO2+). uomustansiriyah.edu.iq The reaction conditions, including temperature and acid concentration, can be controlled to influence the degree and position of nitration. google.com For example, nitration of phenolic compounds can be influenced by pH, with different product distributions observed at varying pH levels. acs.org

Halogenation: Halogen atoms like bromine or chlorine can be introduced onto the aromatic ring through electrophilic halogenation. mnstate.edu This reaction typically employs a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). libretexts.org The catalyst polarizes the halogen molecule, generating a more potent electrophile. libretexts.org For instance, 2,6-dibromo-3,5-diisopropylphenol can be prepared via the bromination of this compound. googleapis.com

Formation of Dimeric and Oligomeric Derivatives from Isopropylphenols

Phenolic compounds, including isopropylphenols, can undergo oxidative coupling reactions to form dimeric and oligomeric structures. These reactions are often mediated by enzymes or chemical oxidizing agents and proceed through radical intermediates.

The oxidative coupling of phenols can lead to the formation of various linkages, including carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. rsc.org For example, the oxidation of 2,6-diisopropylphenol (propofol) can lead to the formation of 3,3′,5,5′-tetraisopropyl-4,4′-diphenoquinone. researchgate.net Studies on bisphenol A (BPA), which contains isopropylidene-bridged phenol units, have shown that its oxidative coupling can lead to a variety of dimeric and oligomeric products. nih.gov The reaction pathways often involve the formation of phenoxyl radicals, which can then couple in different ways. nih.gov The choice of catalyst and reaction conditions can influence the type of linkage formed, leading to either linear or more complex branched or cyclic structures. nih.gov

Synthesis of Functionally Modified this compound Analogues

The core structure of this compound can be modified to create a wide array of analogues with tailored properties. These modifications often involve introducing new functional groups or extending the existing side chains.

One approach involves the synthesis of analogues where functional groups are introduced at the para-position. For example, 4-hydroxy-3,5-diisopropylbenzoic acid can be synthesized from p-hydroxybenzoic acid and subsequently decarboxylated to yield 2,6-diisopropylphenol. google.com This intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, can also be esterified to produce analogues like 4-hydroxy-3,5-diisopropylbenzoic acid isopropyl ester. google.com

Furthermore, more complex analogues have been synthesized for specific applications. For instance, photoactivatable derivatives of the related 2,6-diisopropylphenol (propofol) have been developed by introducing photo-labile groups, such as diazirines, often attached to the aromatic ring via a spacer. nih.govresearchgate.netchemrxiv.org These analogues are valuable tools in chemical biology for identifying protein binding sites. chemrxiv.org The synthesis of such complex molecules often involves multi-step sequences, including reactions like Friedel-Crafts acylation to introduce a side chain that can be further functionalized. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Esterification | Carboxylic acid/derivative, acid catalyst, heat | Ester | google.comscienceready.com.au |

| Etherification | Alkyl halide/sulfate (B86663), base | Ether | google.commolaid.com |

| Nitration | Nitric acid, sulfuric acid | Nitro-substituted phenol | uomustansiriyah.edu.iq |

| Halogenation | Halogen (Br2, Cl2), Lewis acid (FeBr3, AlCl3) | Halo-substituted phenol | libretexts.org |

| Oxidative Coupling | Oxidizing agent (e.g., peroxidase, chemical oxidants) | Dimeric and oligomeric phenols | rsc.orgnih.gov |

| Functionalization | Multi-step synthesis involving various reagents | Functionally modified analogues | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3,5 Diisopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3,5-Diisopropylphenol (B123419) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. nih.govspectrabase.com The signals in the spectrum correspond to the different types of protons in the molecule. For instance, the aromatic protons, the hydroxyl proton, and the protons of the isopropyl groups will appear at distinct chemical shifts. The splitting patterns of these signals, arising from spin-spin coupling, reveal the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.govoregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal. docbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the aromatic ring will resonate in a different region compared to the sp³-hybridized carbons of the isopropyl groups. Quaternary carbons, those without any attached protons, are typically observed as weak signals in the spectrum. oregonstate.edu

Advanced 2D NMR Techniques: To unequivocally assign all proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is crucial for tracing out the proton-proton connectivities within the isopropyl groups and for determining the substitution pattern on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal corresponding to each proton signal. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). emerypharma.comlibretexts.org This is particularly valuable for identifying the connections between the isopropyl groups and the aromatic ring, as well as for assigning quaternary carbon atoms which have no directly attached protons. emerypharma.com For aromatic systems, 3-bond couplings are often stronger than 2-bond couplings, which aids in the assignment of carbon atoms. youtube.com

A study on model organic compounds, including this compound, utilized cross-polarization and magic-angle sample spinning NMR techniques to investigate the ¹³C-¹H dipolar interactions. osti.gov This research highlighted that methyl carbons in tert-butyl groups experience weaker effective dipolar interactions compared to other methyl carbons due to rapid rotation. osti.govosti.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.6-6.8 | Multiple signals | Aromatic protons |

| ¹H | ~4.5-5.5 | Broad singlet | Hydroxyl proton |

| ¹H | ~2.8 | Septet | Methine proton (CH) of isopropyl group |

| ¹H | ~1.2 | Doublet | Methyl protons (CH₃) of isopropyl group |

| ¹³C | ~155 | Singlet | C-OH |

| ¹³C | ~149 | Singlet | C-CH(CH₃)₂ |

| ¹³C | ~112 | Singlet | Aromatic CH |

| ¹³C | ~108 | Singlet | Aromatic CH |

| ¹³C | ~34 | Singlet | Methine carbon (CH) of isopropyl group |

| ¹³C | ~24 | Singlet | Methyl carbons (CH₃) of isopropyl group |

Note: The exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.com

Mass Spectrometry (MS) in the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

Molecular Ion Peak: In a typical mass spectrum of this compound, a molecular ion peak (M⁺) is observed, which corresponds to the intact molecule with one electron removed. creative-proteomics.com The mass-to-charge ratio (m/z) of this peak provides the molecular weight of the compound. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often used to minimize fragmentation and produce a more prominent molecular ion peak. acdlabs.com

Fragmentation Pattern: When a molecule is subjected to higher energy ionization methods like electron ionization (EI), it can break apart into smaller, charged fragments. The pattern of these fragment ions is reproducible and serves as a "fingerprint" for the molecule. acdlabs.comlibretexts.org For this compound, characteristic fragmentation involves the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) from the molecular ion. The fragmentation of branched alkyl-substituted phenols, like propofol (B549288) (2,6-diisopropylphenol), has been studied in detail and shows a stepwise loss of a methyl radical and a hydrogen radical from an isopropyl side chain. nih.gov A similar fragmentation pathway can be expected for this compound.

Derivatives and Metabolites: Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for the analysis of derivatives and metabolites of this compound. nih.govresearchgate.netlabmedica.com For instance, in a study of propofol and its metabolites, LC-MS/MS was used to quantify the parent drug and its glucuronide conjugate in biological samples. labmedica.com The analysis of silylated derivatives of phenolic compounds by GC-MS is also a common practice. researchgate.net

Table 2: Common Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion |

| 163 | [C₁₁H₁₅O]⁺ | Loss of a methyl group (-CH₃) |

| 135 | [C₉H₁₁O]⁺ | Loss of an isopropyl group (-C₃H₇) |

| 121 | [C₈H₉O]⁺ | Further fragmentation |

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ksu.edu.sa

In the IR spectrum of this compound, the presence of key functional groups gives rise to characteristic absorption bands:

O-H Stretch: A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. orgchemboulder.com This band is characteristic of the hydroxyl (-OH) group and its broadness is due to hydrogen bonding between the phenol (B47542) molecules. ksu.edu.sa

C-H Stretch: Absorption bands corresponding to the stretching vibrations of C-H bonds are found in two main regions. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl groups are observed just below 3000 cm⁻¹. libretexts.org

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: A strong absorption band corresponding to the stretching of the C-O bond of the phenolic group is usually found in the 1200-1300 cm⁻¹ range. wpmucdn.com

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorption bands that are unique to the molecule as a whole. libretexts.org This includes C-H bending vibrations and other skeletal vibrations.

The influence of metal ions on the IR spectra of phenolic compounds has been noted, with shifts in the bands related to hydroxyl groups indicating complex formation. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (Isopropyl) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Phenolic C-O |

Note: The exact positions and intensities of the peaks can be influenced by the sample state (e.g., solid, liquid, or in solution).

X-ray Crystallography of this compound and Related Phenolic Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced from which the electron density and thus the atomic positions can be calculated.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-H) and bond angles within the molecule.

Conformation: The exact spatial orientation of the isopropyl groups relative to the plane of the phenol ring.

Intermolecular Interactions: Detailed information on how the molecules pack together in the crystal lattice, including hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions between the nonpolar regions of the molecules.

The crystal structure of a related compound, 3,5-diisopropyl-4-nitropyrazole, was determined from X-ray powder diffraction data, revealing a dimeric conformation through hydrogen bonding. researchgate.net The analysis of various phenolic compounds by X-ray crystallography is a common practice for their structural elucidation. nih.gov The study of drug formulations using X-ray diffraction can identify the crystalline phases of the active ingredients and excipients. icdd.com Quantitative X-ray diffraction methods can be used to determine the amount of each crystalline phase in a mixture. xray.cz

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining the conformation |

| Hydrogen Bonding Network | Geometry of intermolecular O-H···O interactions |

Computational Chemistry and Molecular Modeling of 3,5 Diisopropylphenol

Quantum Chemical Calculations of 3,5-Diisopropylphenol (B123419) Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. scholarsresearchlibrary.comjournaljsrr.comtaylor.edu These calculations can determine various electronic properties, molecular geometries, and reactivity descriptors that govern a molecule's behavior. journaljsrr.com For phenolic compounds, understanding the electronic structure is key to explaining their antioxidant properties and reactivity.

The electronic structure of a molecule is primarily described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.comwuxibiology.com A smaller gap generally implies higher reactivity. irjweb.com

Table 1: Key Electronic Parameters from Quantum Chemical Calculations for Phenolic Compounds

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate an electron (e.g., antioxidant activity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept an electron. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.comwuxibiology.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A descriptor used in QSAR studies to model antioxidant activity. researchgate.net |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. For phenols, the O-H BDE is critical. | A key indicator of the primary antioxidant mechanism (hydrogen atom transfer). researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. matlantis.com By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular interactions, conformational changes, and the behavior of molecules in different environments, such as in solution or interacting with biological membranes. matlantis.comfrontiersin.org

MD simulations have been instrumental in studying the interactions between anesthetic alkylphenols, like propofol (B549288) (2,6-diisopropylphenol), and lipid membranes. scirp.orgmanchester.ac.uk These studies help to elucidate how such molecules partition into the lipid bilayer, where they are located, and how they affect the membrane's physical properties. For example, simulations can track the orientation of the phenol's hydroxyl group and its hydrophobic body relative to the lipid headgroups and acyl chains. manchester.ac.uk

Research on propofol has shown that it inserts into the lipid membrane and can cause a fluidizing effect, which may be related to its anesthetic mechanism. manchester.ac.ukulisboa.pt Simulations reveal that propofol tends to locate near the membrane-water interface, with its hydroxyl group oriented towards the aqueous phase or interacting with the lipid headgroups, while the nonpolar isopropyl groups are embedded within the hydrophobic core of the membrane. manchester.ac.uk This interaction can disrupt the local lipid packing and increase membrane fluidity. scirp.org Given the structural similarity, it is plausible that this compound would exhibit comparable interactions with lipid membranes, although its different substitution pattern might lead to variations in its preferred location and orientation within the bilayer. xjtu.edu.cn

Table 2: Typical Parameters and Findings from MD Simulations of Phenol-Membrane Interactions

| Parameter/Component | Description | Example Application |

| Force Field | A set of parameters and equations used to describe the potential energy of the system's particles. | GROMACS, CHARMM, AMBER are common force fields for biomolecular simulations. frontiersin.org |

| Water Model | A model to simulate the behavior of water molecules in the system. | TIP3P or TIP4P-D are frequently used water models. frontiersin.org |

| Lipid Bilayer Model | A computational representation of a cell membrane, often composed of phospholipids (B1166683) like DPPC or POPC. xjtu.edu.cn | Simulating the interaction of an alkylphenol with a model neuronal membrane. scirp.org |

| Simulation Time | The duration of the simulated physical time. | Typically ranges from nanoseconds (ns) to microseconds (μs). matlantis.com |

| Key Findings | The primary outcomes of the simulation. | Location and orientation of the phenol (B47542) within the membrane, effect on membrane fluidity, and potential for pore formation. scirp.orgnih.gov |

Ligand-Protein Docking Studies Involving this compound and Related Phenols

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plantarchives.orgbonvinlab.org This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target and for understanding the molecular basis of ligand-receptor interactions. plantarchives.orgresearchgate.net Docking algorithms generate various binding poses and use scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. arabjchem.orgnih.gov

Docking studies have been performed for a wide array of phenolic compounds against various protein targets to explore their potential biological activities. researchgate.netarabjchem.orgsciforum.net For instance, phenolic compounds have been docked into the active sites of enzymes like α-amylase and tyrosyl-tRNA synthetase to assess their inhibitory potential. nih.govmedcraveonline.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. arabjchem.org

While specific docking studies on this compound are limited, a study involving phytoconstituents from Calotropis gigantea docked 5-Methyl-2,4-diisopropylphenol against S. aureus tyrosyl-tRNA synthetase, reporting a docking score that suggests potential binding. medcraveonline.com The anesthetic propofol (2,6-diisopropylphenol) is known to modulate the function of the GABAA receptor, and docking studies have been used to investigate its binding site on this and other receptors. nih.goveurekaselect.comacs.org These analyses show that the phenol's hydroxyl group often acts as a hydrogen bond donor or acceptor, while the alkyl substituents engage in hydrophobic interactions within the binding site. acs.org

Table 3: Example of Molecular Docking Results for Phenolic Compounds

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Hesperetin | α-glucosidase, DPP4, GCR, GSK3 | Not specified | Forms H-bonds and hydrophobic interactions with active site residues. plantarchives.org |

| Quercetin Acetyl-glucoside | Human Pancreatic α-amylase | -9.20 | Interacts with residues in the enzyme's active site. nih.gov |

| Cynaroside | Human Pancreatic α-amylase | -9.80 | Shows strong binding affinity through hydrogen bonding and hydrophobic interactions. arabjchem.org |

| L-Tyrosine Methyl ester | S. aureus tyrosyl-tRNA synthetase | -6.7 | Forms hydrogen bonds with TYR36, ASP40, ASP80, and GLN19. medcraveonline.com |

Structure-Activity Relationship (SAR) Modeling for Phenolic Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are systematic approaches used to correlate the chemical structure of a compound with its biological activity. nih.govtandfonline.comnih.gov QSAR models use statistical methods to build mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and an observed biological response. researchgate.netscienceopen.com These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug design. tandfonline.comscienceopen.com

For phenolic compounds, QSAR studies have been extensively applied to model their antioxidant activity. researchgate.netscienceopen.commdpi.com Descriptors such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), lipophilicity (LogP), and the energy of molecular orbitals (HOMO and LUMO) are frequently used. nih.govresearchgate.net A successful QSAR model for antioxidant phenols found that the activity (pIC50) was strongly correlated with BDE and IP, indicating that the ease of hydrogen atom donation and electron donation are critical factors. researchgate.net

In the context of alkylphenols as anesthetic agents, SAR studies have been crucial. Early research on a series of alkylphenols, which led to the development of propofol (2,6-diisopropylphenol), revealed complex relationships. nih.gov Potency was generally found to be a function of both the compound's lipophilic character and the degree of steric hindrance provided by the substituents at the ortho positions of the phenolic ring. nih.govnih.gov The 2,6-dialkyl series of phenols showed the most promise, with 2,6-diisopropylphenol emerging as a highly potent intravenous anesthetic agent. nih.gov These findings highlight that the specific arrangement and nature of the alkyl groups around the phenol ring are critical determinants of biological activity. nih.goveurekaselect.com

Table 4: Important Molecular Descriptors in SAR/QSAR Models for Phenolic Compounds

| Descriptor Type | Descriptor Example | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Ionization Potential (IP), Bond Dissociation Enthalpy (BDE) | Describes the ability to donate hydrogen atoms or electrons, crucial for antioxidant activity. nih.govresearchgate.net |

| Lipophilic | LogP (partition coefficient), LogD (distribution coefficient) | Relates to the compound's ability to cross cell membranes and reach its target. researchgate.net |

| Steric/Topological | Molecular weight, Molar refractivity, Number of hydroxyl groups | Pertains to the size and shape of the molecule, influencing its fit into a receptor's binding site. tandfonline.comnih.gov |

Chemical Biology and Mechanistic Investigations of 3,5 Diisopropylphenol

Investigations of 3,5-Diisopropylphenol (B123419) as a Mechanistic Probe in Biological Systems

While the isomer 2,6-diisopropylphenol (propofol) is extensively studied for its anesthetic properties, this compound also serves as a valuable tool in mechanistic studies within biological systems. Its structural similarity to propofol (B549288), yet with distinct steric and electronic properties due to the different positioning of the isopropyl groups, allows researchers to probe the specific requirements of molecular recognition at protein binding sites. nih.gov By comparing the effects of this compound with propofol and other analogues, scientists can gain insights into the structural determinants of anesthetic action and the roles of specific intermolecular interactions. nih.govacs.org

For instance, investigations into the interactions of various alkylphenols with biological macromolecules can help elucidate the contributions of hydrophobicity and hydrogen bonding to binding affinity and functional modulation. nih.gov Although less potent as a sedative-anesthetic, the study of this compound and its derivatives contributes to a more comprehensive understanding of how small molecules interact with and modulate the function of complex biological targets like ion channels. acs.orgnih.gov

Role of Phenolic Hydroxyl Group in Biological Activity and Interactions of Substituted Phenols

The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity and molecular interactions of substituted phenols, including this compound. nih.gov This functional group is capable of acting as both a hydrogen bond donor and acceptor, which is fundamental to the molecular recognition processes at protein binding sites. nih.gov The acidity of the phenolic proton allows for the formation of phenoxide ions, which can engage in ionic interactions. tutoring-blog.co.uk

Antioxidant Mechanisms of Substituted Phenols Including this compound

Substituted phenols, a class that includes this compound, are recognized for their antioxidant properties, which are primarily attributed to the reactivity of the phenolic hydroxyl group. nih.govnih.gov The principal mechanism of their antioxidant action is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). nih.govnih.gov This action transforms the phenol (B47542) into a phenoxyl radical, which is relatively stable due to the delocalization of the unpaired electron across the aromatic ring. nih.govresearchgate.net

The antioxidant efficacy of a substituted phenol is influenced by several factors, including the number and position of the substituents on the aromatic ring. mdpi.comnih.gov Bulky substituents, such as the isopropyl groups in this compound, can enhance antioxidant activity by sterically hindering the phenoxyl radical, thereby increasing its stability and preventing it from participating in further radical chain reactions. researchgate.net However, the specific arrangement of these groups is crucial. For instance, research comparing various substituted phenols has shown that both hydrophobic characteristics and the steric and electronic effects of the substituents dictate their antioxidant capabilities. researchgate.net While 2,6-diisopropylphenol (propofol) is a well-documented antioxidant, the antioxidant properties of this compound are also a subject of interest, with its effectiveness being dependent on the specific oxidative system being studied. researchgate.net

Enzymatic Biotransformation Pathways of Isopropylated Phenols

The biotransformation of isopropylated phenols, and more broadly, isopropylated phenyl phosphates which can be metabolized to these phenols, is a critical area of study in toxicology and pharmacology. The liver is a primary site for the metabolism of such xenobiotic compounds, where they undergo enzymatic reactions to facilitate their excretion. nih.gov

The metabolism of isopropylated triphenyl phosphates (IPTPPs) can lead to the formation of various hydroxylated and conjugated metabolites. nih.gov While specific pathways for this compound are not as extensively detailed as for its isomer, 2,6-diisopropylphenol (propofol), general principles of phenol metabolism apply. These pathways typically involve two phases. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, such as hydroxylation of the alkyl chains or the aromatic ring. nih.gov For instance, the metabolism of triphenyl phosphate (B84403) (TPHP), a related compound, involves CYP1A2 and CYP2E1 in the formation of diphenyl phosphate (DPHP). nih.gov

Phase II reactions involve the conjugation of the phenolic hydroxyl group with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), making the compound more water-soluble and easier to excrete. nih.govmdpi.com Studies on related compounds have shown the formation of glucuronidated and sulfated conjugates of hydroxylated metabolites. nih.gov The specific enzymes involved and the rates of these biotransformation reactions can be influenced by the pattern of isopropylation on the phenol ring. nih.gov

Molecular Interactions of this compound with Biological Macromolecules

The biological effects of this compound are mediated through its molecular interactions with various biological macromolecules, most notably proteins such as ion channels. jneurosci.orgnih.gov While its isomer, 2,6-diisopropylphenol (propofol), is a well-known modulator of the γ-aminobutyric acid type A (GABAA) receptor, the study of this compound and other analogues helps to elucidate the specific structural requirements for these interactions. semanticscholar.orgnih.govgoogle.com

The interaction of phenolic compounds with proteins is governed by a combination of noncovalent forces, including hydrophobic interactions and hydrogen bonding. nih.gov The two isopropyl groups of this compound contribute to its hydrophobicity, promoting its partitioning into nonpolar environments such as the lipid bilayers of cell membranes and the hydrophobic pockets of proteins. smolecule.comfrontiersin.org The phenolic hydroxyl group is crucial for forming hydrogen bonds with amino acid residues within the protein's binding site, a key aspect of molecular recognition. nih.gov

Studies on propofol analogues have revealed that modifications to the phenolic ring, such as the introduction of different substituents, can alter the affinity and efficacy of the compound at its target receptors. acs.org For example, the position of the isopropyl groups influences how the molecule fits into a binding site and interacts with surrounding residues. While direct and extensive data on the specific binding partners of this compound is less abundant than for propofol, it is understood to interact with similar targets, including ligand-gated ion channels, albeit with different potencies and pharmacological profiles. nih.gov This makes it a useful chemical tool for probing the structure-function relationships of these important neuronal proteins.

Industrial and Chemical Applications of 3,5 Diisopropylphenol

3,5-Diisopropylphenol (B123419) as an Intermediate in Fine Chemical Synthesis

The chemical architecture of this compound makes it a significant intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. wipo.int The phenolic hydroxyl group can be readily converted into other functional groups like ethers and esters, while the aromatic ring can undergo further substitution, allowing for the construction of diverse molecular frameworks.

Research has demonstrated its use in preparing various derivatives. For instance, this compound can be reacted with phosphorus oxychloride to yield tri-3,5-diisopropylphenyl phosphate (B84403). google.com It can also be used to synthesize phenyl-3,5-diisopropylphenyl ether. google.com These transformations highlight its utility as a versatile precursor for creating molecules with specific physical and chemical properties.

While not always the direct starting material, compounds closely related to this compound are crucial in major industrial syntheses. A prominent example is in the production of the anesthetic Propofol (B549288) (2,6-diisopropylphenol). The synthesis of Propofol often proceeds through an intermediate, 3,5-diisopropyl-4-hydroxybenzoic acid, which is subsequently decarboxylated. mdpi.comnih.govresearchgate.net This underscores the importance of the 3,5-diisopropylphenyl scaffold in the synthesis of high-value active pharmaceutical ingredients. Furthermore, derivatives such as (4-(benzyloxy)-3,5-diisopropylphenyl)methanone serve as intermediates in the creation of other pharmacologically active compounds. google.com

Table 7.1.1: Examples of Fine Chemicals Synthesized from this compound or its Derivatives This table is interactive. Users can sort columns to compare information.

| Fine Chemical | Precursor | Synthesis Type | Reference |

|---|---|---|---|

| Tri-3,5-diisopropylphenyl phosphate | This compound | Esterification | google.com |

| Phenyl-3,5-diisopropylphenyl ether | This compound | Etherification | google.com |

| Propofol (2,6-diisopropylphenol) | 3,5-diisopropyl-4-hydroxybenzoic acid | Decarboxylation | mdpi.comnih.gov |

| (4-(benzyloxy)-3,5-diisopropylphenyl)(3-fluoroazetidin-1-yl)methanone | (4-(benzyloxy)-3,5-diisopropylphenyl) derivative | Amide Coupling | google.com |

| 4-(4-Hydroxy-3,5-diisopropyl-phenyl)-butyric acid | Derivative of this compound | Multi-step synthesis | nih.gov |

Application of this compound in Antioxidant Systems for Materials

Alkylated phenols are a major class of industrial antioxidants used to protect materials like plastics, elastomers, and lubricants from oxidative degradation. nih.gov The antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge peroxy radicals, which are key intermediates in autoxidation chain reactions. The resulting phenoxyl radical is stabilized by resonance and sterically hindered by the alkyl groups, preventing it from initiating new oxidation chains.

The structure of this compound, with its two isopropyl groups, is analogous to other well-known phenolic antioxidants such as butylated hydroxytoluene (BHT) and its more sterically hindered isomer, 2,6-diisopropylphenol (Propofol). atsjournals.org While the 2,6-isomer provides more significant steric hindrance directly adjacent to the hydroxyl group, the 3,5-isomer still benefits from the electron-donating and bulky nature of the isopropyl groups, which contribute to the stability of the resulting radical. Isopropylphenols in general are recognized for their antioxidant applications. scielo.org.co Derivatives like 2,6-di-tert-butyl-4-dimethylaminomethylphenol and 2,6-diisopropyl-4-dimethylaminomethylphenol are known intermediates for producing high molecular weight hindered phenolic antioxidants used in hydrocarbon-based products. google.com

Table 7.2.1: Comparison of Phenolic Antioxidant Structures This table is interactive. Users can sort columns to compare information.

| Compound Name | Structure | Position of Alkyl Groups | Key Feature |

|---|---|---|---|

| This compound | C₁₂H₁₈O | 3, 5 | Symmetrical, less direct steric hindrance |

| 2,6-Diisopropylphenol (Propofol) | C₁₂H₁₈O | 2, 6 | High steric hindrance at hydroxyl group |

| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 2, 6 (tert-butyl), 4 (methyl) | Widely used commercial antioxidant |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 2, 4 | Asymmetrical, effective radical scavenger |

Utilization of this compound as a UV Stabilizer Precursor

Phenolic compounds are fundamental precursors in the synthesis of ultraviolet (UV) stabilizers, which are additives that protect materials from the degradative effects of sunlight. The phenolic structure can be chemically modified to create molecules that absorb harmful UV radiation and dissipate it as harmless thermal energy. Derivatives of alkylated phenols are used industrially as UV stabilizers. nih.gov

Patents within the chemical industry have identified this compound as a component in formulations aimed at improving UV absorption and color stability in materials. googleapis.com A clear example of its role as a precursor is in the synthesis of its derivatives, such as 3,5-diisopropylsalicylate. This salicylate (B1505791) derivative is specifically noted for its use in cosmetic and personal care formulations as a UVB absorber. ontosight.ai The synthesis involves carboxylation of the phenol (B47542) to form the corresponding salicylic (B10762653) acid, which is then esterified. This demonstrates a direct pathway from the parent phenol to a functional UV-absorbing molecule. The general principle involves leveraging the reactive phenolic ring to build larger, conjugated systems characteristic of many organic UV absorbers.

Development of Novel Materials Incorporating this compound Moieties

The incorporation of this compound moieties into larger molecules and polymers is a strategy for developing novel materials with tailored properties. The bulky and hydrophobic nature of the diisopropylphenyl group can enhance thermal stability, solubility in organic media, and modify the mechanical properties of polymers.

One area of development is in the creation of functional small molecules. For example, the synthesis of tri-3,5-diisopropylphenyl phosphate from this compound results in a molecule that could find applications as a plasticizer or a non-halogenated flame retardant in polymer systems. google.com

Furthermore, this compound can be considered a monomer for producing new polymers. Through processes like enzymatic oxidative polymerization, phenols can be converted into a new class of phenolic polymers under mild conditions, avoiding the use of toxic reagents like formaldehyde. researchgate.net The bifunctional nature of this compound (one hydroxyl group and reactive sites on the ring) allows it to be incorporated into polymer backbones such as polyesters, polycarbonates, and polyethers. The presence of the diisopropylphenyl side groups along the polymer chain would significantly influence the final material's properties.

Table 7.4.1: Potential Novel Materials Incorporating this compound Moieties This table is interactive. Users can sort columns to compare information.

| Material Type | Method of Incorporation | Potential Property Enhancement | Example Precursor/Monomer |

|---|---|---|---|

| Organophosphorus Compounds | Esterification | Flame retardancy, Plasticization | Tri-3,5-diisopropylphenyl phosphate google.com |

| Polyesters/Polycarbonates | Polycondensation | Increased Tg, Hydrophobicity, Solubility | This compound as a diol substitute |

| Phenolic Resins | Oxidative Polymerization | Thermal stability, Formaldehyde-free researchgate.net | This compound |

| Macrocycles | Condensation Reactions | Unique host-guest properties, Solubility | Diisopropylphenoxy-substituted phthalonitriles mdpi.com |

Environmental Chemistry and Degradation Pathways of 3,5 Diisopropylphenol

Environmental Fate and Pathways of Alkylated Phenols

Alkylated phenols are organic compounds that result from the alkylation of phenols. researchgate.net They are utilized in a variety of industrial applications, including the production of plastic additives, pesticides, paper, textiles, and latex paints. researchgate.net A significant source of alkylated phenols in the environment is the breakdown of alkylphenol ethoxylates, which are commonly used as industrial surfactants. researchgate.netservice.gov.uk Prominent examples of alkylated phenols include nonylphenol and octylphenol. researchgate.netservice.gov.uk

The environmental fate of alkylated phenols is a subject of concern due to their persistence and potential for bioaccumulation. service.gov.uk Unlike many other substances, some alkylated phenols can become more toxic during the biodegradation process. uobasrah.edu.iq Their presence has been documented in various environmental matrices, including water, sediment, and soil. researchgate.net The transport of phenols in the environment can occur through wet deposition and leaching through soil, although they are generally not expected to persist for long periods. who.int

The degradation of alkylated phenols in the environment can occur through several pathways:

Photodegradation: This process involves the breakdown of the compounds by light. For instance, the estimated half-life for the indirect photolysis of one alkylated phenol (B47542) by OH radicals is approximately 3.16 hours. service.gov.uk

Biodegradation: Microorganisms in the environment play a crucial role in the breakdown of these compounds. taylorfrancis.com This can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. researchgate.net

Abiotic Reactions: Phenols can also be degraded in water and soil through non-biological chemical reactions. who.int

The structure of the alkylphenol influences its properties. For example, short-chain alkylphenols (with one to three carbons in the alkyl group) are more soluble in water. uobasrah.edu.iq Longer-chain 4-alkylphenols are generally more toxic to aquatic organisms than those with shorter chains. service.gov.uk

It is important to note that while general information on alkylated phenols is available, specific data on the environmental fate of 3,5-diisopropylphenol (B123419) is limited in the provided search results.

Biotransformation and Biodegradation of this compound in Environmental Matrices

The biodegradation of phenolic compounds is a critical process for their removal from the environment. nih.gov Microorganisms, particularly bacteria and fungi, are key players in this process, utilizing these compounds as a source of carbon and energy. researchgate.netnih.gov

The biodegradation of phenols can proceed through different metabolic pathways. A common initial step is the hydroxylation of the benzene (B151609) ring to form catechol. frontiersin.org From catechol, the aromatic ring can be cleaved through two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase. frontiersin.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. frontiersin.org

These cleavage reactions result in the formation of intermediates that are further metabolized, eventually entering central metabolic pathways like the Krebs cycle. frontiersin.org The specific pathway utilized can depend on the microorganism and the environmental conditions. For example, Pseudomonas putida is known to use the meta-cleavage pathway for phenol degradation at lower concentrations. researchgate.net Some bacteria have been shown to possess genes for both ortho- and meta-cleavage pathways. frontiersin.org

While the general principles of phenol biodegradation are well-established, specific details regarding the biotransformation and biodegradation of this compound in environmental matrices are not extensively covered in the provided search results. However, studies on related compounds provide insights. For instance, research on the anesthetic drug propofol (B549288) (2,6-diisopropylphenol) indicates that it is rapidly metabolized in the liver into more water-soluble and inactive compounds. labmedica.com In fish, alkylphenols are often metabolized into glucuronide and sulfate (B86663) conjugates, which can be detected in the bile. oceanbestpractices.org

The efficiency of biodegradation can be influenced by several factors, including:

Co-metabolism: The presence of an easily degradable carbon source can enhance the breakdown of more persistent compounds. mcgill.ca

Microbial consortia: A mixture of different microbial species may be more effective at degrading complex mixtures of pollutants than a single species. frontiersin.org

Environmental factors: Temperature, pH, and the availability of nutrients can all impact microbial activity and the rate of biodegradation. agriscigroup.us

Further research is needed to elucidate the specific microorganisms and enzymatic pathways involved in the degradation of this compound in various environmental compartments like soil and water.

Advanced Analytical Methodologies for Environmental Detection and Quantification

Accurate detection and quantification of this compound in environmental samples are crucial for assessing its distribution and fate. A variety of advanced analytical techniques are employed for this purpose, often involving a combination of separation and detection methods.

Chromatographic Techniques are central to the analysis of alkylphenols.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. epa.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the analytes. nih.govd-nb.info For the analysis of phenols, derivatization is often employed to improve their volatility and chromatographic behavior. epa.gov

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is suitable for a wide range of organic compounds, including those that are not volatile enough for GC. wikipedia.org HPLC is often paired with various detectors for quantification.

Mass Spectrometry (MS) is a highly sensitive and selective detection method that is frequently coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This combination is a powerful tool for analyzing a wide array of compounds in complex matrices. wikipedia.orgresearchgate.net LC-MS/MS offers high selectivity and sensitivity, making it suitable for detecting low concentrations of analytes in environmental and biological samples. labmedica.comd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile organic compounds. d-nb.info Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity and selectivity of the analysis. nih.gov

Sample Preparation is a critical step before instrumental analysis to isolate and concentrate the target analytes from the sample matrix.

Solid-Phase Extraction (SPE): SPE is a common technique used to clean up and concentrate samples before chromatographic analysis. labmedica.com

Simultaneous Steam Distillation-Extraction (SDE): This method has been shown to be effective for extracting various isopropylphenols, including this compound, from fish tissue with high recovery rates. nih.gov

Solid-Phase Analytical Derivatization (SPAD): This technique involves derivatizing the analytes while they are sorbed on a solid phase, which can then be analyzed by GC-MS. oceanbestpractices.org

The table below summarizes some of the analytical methods used for the detection and quantification of diisopropylphenols.

| Analytical Technique | Sample Matrix | Compound(s) | Key Findings |

| GC-MS (SIM) | Rainbow Trout Tissue | This compound and other alkylphenols | SDE resulted in >95% recovery; detection down to 0.5 ppb. nih.gov |

| LC-MS/MS | Human Fluid | Propofol (2,6-diisopropylphenol) and metabolites | Developed a highly selective and sensitive method for quantification. labmedica.com |

| GC-MS | Fish Bile | 21 Alkylphenol compounds | SPAD followed by GC-MS analysis allowed for sensitive detection. oceanbestpractices.org |

| HPLC-UV | Water Samples | Substituted phenols including 2,4-diisopropylphenol (B134422) | Fabric Phase Sorptive Extraction (FPSE) demonstrated superior sensitivity and pre-concentration. mdpi.com |

| GC-MS | Cod Liver and Muscle | 30 meta- and para-substituted alkylphenols | A highly selective and sensitive method using pentafluorobenzoate derivatives was developed. uib.no |

| GC-MS | Air Samples (Tenax tubes) | Propofol (2,6-diisopropylphenol) | TDS-GCMS allows for direct sampling and quantification without further sample preparation. nih.gov |

Future Research Directions for 3,5 Diisopropylphenol

Exploration of Novel Synthetic Routes to 3,5-Diisopropylphenol (B123419)

The development of efficient and innovative synthetic methodologies is fundamental to advancing the applications of this compound. Current research in medicinal and industrial chemistry points toward several promising avenues for exploration. The goal is to create pathways that are not only high-yielding but also scalable and cost-effective.

Future research should focus on leveraging modern synthetic tools that have proven effective for other complex phenolic compounds. Key areas of investigation include:

Transition-Metal Catalysis : Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) are indispensable for constructing carbon-carbon bonds. Research into applying these methods for the synthesis of this compound could enable the rapid assembly of its core structure under mild conditions.

Continuous-Flow Synthesis : This technology offers significant advantages in terms of safety, efficiency, and scalability. As demonstrated in the synthesis of the related compound propofol (B549288), continuous-flow reactors can allow for precise control over reaction conditions, leading to higher yields and purity. nih.gov Investigating a telescoped, continuous-flow process for this compound could streamline its production. nih.gov

Photocatalysis : The use of light to drive chemical reactions represents a powerful and sustainable synthetic strategy. Exploring photocatalytic routes could provide novel, energy-efficient pathways to this compound and its precursors.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High selectivity, broad substrate scope, mild reaction conditions. | Development of efficient catalyst systems, optimization of coupling partners. |

| Continuous-Flow Synthesis | Improved safety and scalability, precise process control, higher yields. nih.gov | Reactor design, optimization of flow rates and temperatures, telescoped reaction sequences. |

| Organocatalysis | Metal-free reactions, reduced toxicity, environmentally benign. | Design of novel organocatalysts, exploration of asymmetric synthesis possibilities. |

| Photocatalysis | Energy-efficient, sustainable, access to unique reaction pathways. | Identification of suitable photocatalysts, optimization of light source and reaction setup. |